molecular formula C11H12N2O6 B12661045 Butyl 3,5-dinitrobenzoate CAS No. 10478-02-1

Butyl 3,5-dinitrobenzoate

Cat. No.: B12661045
CAS No.: 10478-02-1
M. Wt: 268.22 g/mol
InChI Key: LDMPZJOBKLVTKW-UHFFFAOYSA-N
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Description

Butyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C₁₁H₁₂N₂O₆ and a molecular weight of 268.22 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by nitro groups, and the carboxyl group is esterified with butanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with butanol. One common method involves the use of 3,5-dinitrobenzoyl chloride, which is prepared by reacting 3,5-dinitrobenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . The resulting 3,5-dinitrobenzoyl chloride is then reacted with butanol in the presence of a base, such as pyridine, to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Butyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the benzene ring make the compound susceptible to nucleophilic substitution reactions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dinitrobenzoic acid and butanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction: The major products are 3,5-diaminobenzoate derivatives.

    Hydrolysis: The major products are 3,5-dinitrobenzoic acid and butanol.

Scientific Research Applications

Butyl 3,5-dinitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 3,5-dinitrobenzoate involves its interaction with biological molecules. The nitro groups on the benzene ring can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,5-dinitrobenzoate
  • Methyl 3,5-dinitrobenzoate
  • Propyl 3,5-dinitrobenzoate

Uniqueness

Butyl 3,5-dinitrobenzoate is unique due to its specific ester group, which influences its physical and chemical properties. Compared to its ethyl, methyl, and propyl counterparts, the butyl ester may exhibit different solubility, reactivity, and biological activity profiles .

Properties

CAS No.

10478-02-1

Molecular Formula

C11H12N2O6

Molecular Weight

268.22 g/mol

IUPAC Name

butyl 3,5-dinitrobenzoate

InChI

InChI=1S/C11H12N2O6/c1-2-3-4-19-11(14)8-5-9(12(15)16)7-10(6-8)13(17)18/h5-7H,2-4H2,1H3

InChI Key

LDMPZJOBKLVTKW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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